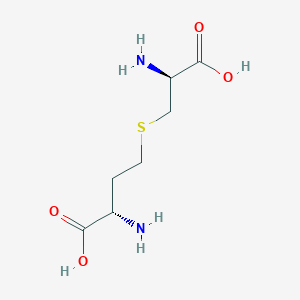

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dichloro-methylthiopyrimidine with amines and methyl glycinate, leading to various acid amides and esters with potential fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). This synthetic route showcases the versatility of pyrimidine synthesis methods.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, a novel cyclic amino acid identified in halophilic bacteria was structurally characterized, highlighting the diverse structural possibilities within the pyrimidine framework (Galinski, Pfeiffer, & Trüper, 1985).

Chemical Reactions and Properties

Pyrimidine derivatives exhibit a wide range of chemical reactions. For example, they can undergo various substitutions, cyclizations, and coupling reactions, leading to a plethora of compounds with different chemical and biological properties. These reactions have been utilized to create inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, demonstrating the chemical reactivity and versatility of pyrimidine derivatives (Gangjee et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug formulation. These properties can be influenced by substitutions on the pyrimidine ring, as demonstrated in the synthesis and characterization of various cocrystals involving pyrimidine and carboxylic acids (Rajam et al., 2018).

Chemical Properties Analysis

Pyrimidine and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, ability to form hydrogen bonds, and participation in cycloaddition reactions. These properties are essential for the synthesis of more complex molecules and for their interactions with biological targets. The synthesis and antiviral activities of ethyl or methyl pyrimidinecarboxylates highlight the chemical diversity and potential applications of pyrimidine derivatives (Sansebastiano et al., 1993).

Scientific Research Applications

Anti-inflammatory Applications

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines, including “4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid”, have been found to display a range of pharmacological effects including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis Methods

- Scientific Field : Organic Chemistry

- Summary of Application : Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

- Methods of Application : The chemistry of pyrimidopyrimidines has been studied, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

- Results or Outcomes : The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .

Anti-oxidant Applications

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines are known to display a range of pharmacological effects including anti-oxidant effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-oxidant effects .

Antibacterial Applications

- Scientific Field : Microbiology

- Summary of Application : Pyrimidines have been found to display antibacterial effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital bacterial mediators .

- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against bacterial-induced nitric oxide generation .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Antiviral Applications

- Scientific Field : Virology

- Summary of Application : Pyrimidines have been found to display antiviral effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital viral mediators .

- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against virus-induced nitric oxide generation .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Antifungal Applications

- Scientific Field : Mycology

- Summary of Application : Pyrimidines have been found to display antifungal effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital fungal mediators .

- Methods of Application : The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against fungus-induced nitric oxide generation .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

properties

IUPAC Name |

4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAKXNHFMATCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298259 | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | |

CAS RN |

89853-87-2 | |

| Record name | 89853-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-(ethylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89853-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)